3-Methyl-1,5-diphenyl-1H-1,2,4-triazole
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Overview
Description
3-Methyl-1,5-diphenyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a methyl group at the third position and phenyl groups at the first and fifth positions of the triazole ring. Triazoles are known for their broad spectrum of biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,5-diphenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction between aryl diazonium salts and isocyanides . This reaction is catalyzed by copper(I) salts and proceeds under mild conditions to yield the desired triazole.
Industrial Production Methods: Industrial production of triazoles, including this compound, often involves continuous flow synthesis techniques. These methods allow for the efficient and scalable production of triazoles with high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1,5-diphenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Formation of corresponding triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogenated or nitro-substituted triazoles.
Scientific Research Applications
3-Methyl-1,5-diphenyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Methyl-1,5-diphenyl-1H-1,2,4-triazole involves its interaction with various molecular targets. The triazole ring can form non-covalent bonds with enzymes and receptors, leading to inhibition or activation of specific biological pathways . For example, it can inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
1,2,3-Triazole: Another isomer of triazole with similar biological activities but different structural properties.
1,2,4-Triazole: The parent compound of 3-Methyl-1,5-diphenyl-1H-1,2,4-triazole, widely used in medicinal chemistry.
Fluconazole: A triazole derivative used as an antifungal agent.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl and phenyl groups enhances its stability and reactivity compared to other triazoles.
Properties
CAS No. |
42141-09-3 |
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Molecular Formula |
C15H13N3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-methyl-1,5-diphenyl-1,2,4-triazole |
InChI |
InChI=1S/C15H13N3/c1-12-16-15(13-8-4-2-5-9-13)18(17-12)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI Key |
CICJNFIXVURENN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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